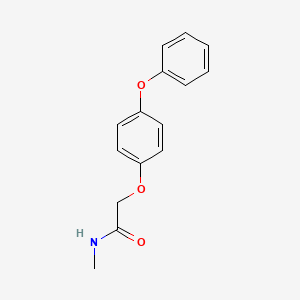
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-alanine, L-threonine, and L-valine, each contributing to its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to streamline the SPPS process. Large-scale synthesis requires optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residues can be oxidized to form hydroxythreonine derivatives.
Reduction: The guanidino groups on the ornithine residues can be reduced to form amino derivatives.
Substitution: The amino acids in the peptide chain can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under mild conditions.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Amino acid derivatives with activated ester groups, such as N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Hydroxythreonine derivatives.
Reduction: Amino derivatives of ornithine.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in targeting specific enzymes or receptors involved in disease processes.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mecanismo De Acción
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar structure but different amino acid composition.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with similar functional groups but a shorter chain length.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Propiedades
Número CAS |
921762-83-6 |
|---|---|
Fórmula molecular |
C28H54N12O9 |
Peso molecular |
702.8 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H54N12O9/c1-12(2)18(24(46)40-20(15(5)42)26(48)49)38-25(47)19(14(4)41)39-23(45)17(9-7-11-35-28(32)33)37-21(43)13(3)36-22(44)16(29)8-6-10-34-27(30)31/h12-20,41-42H,6-11,29H2,1-5H3,(H,36,44)(H,37,43)(H,38,47)(H,39,45)(H,40,46)(H,48,49)(H4,30,31,34)(H4,32,33,35)/t13-,14+,15+,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
TZNNJFKGQLTQPP-XSWYFRFISA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)

![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)


![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)





![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)
![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)

